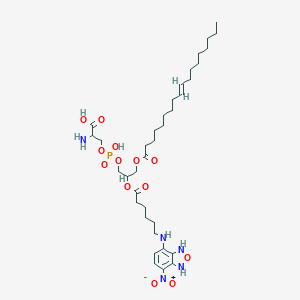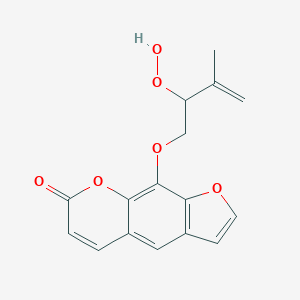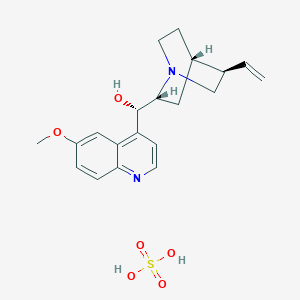
Chinidinbisulfat
Übersicht
Beschreibung
Quinidine bisulfate is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is a diastereomer of quinine, which is derived from the bark of the cinchona tree. Quinidine bisulfate is known for its ability to treat heart rhythm disturbances by prolonging the action potential duration and the QT interval on the electrocardiogram .
Wissenschaftliche Forschungsanwendungen
Quinidine bisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis.
Biology: It serves as a tool to study ion channel function and cardiac electrophysiology.
Medicine: Quinidine bisulfate is used to treat arrhythmias, particularly in patients with Brugada syndrome and short QT syndrome.
Industry: It is used in the production of other pharmaceutical compounds and as a reference standard in analytical chemistry
Wirkmechanismus
Target of Action
Quinidine bisulfate primarily targets the sodium channels in Purkinje fibers . These fibers play a crucial role in the conduction system of the heart, transmitting electrical impulses that regulate the heart’s rhythm.
Mode of Action
Quinidine bisulfate works by blocking the fast inward sodium current (I Na) . This blockage is known as a ‘use dependent block’, meaning that the block increases at higher heart rates and decreases at lower heart rates . By blocking these channels, quinidine bisulfate prolongs the cellular action potential, thereby affecting the electrical activity of the heart .
Biochemical Pathways
The primary biochemical pathway affected by quinidine bisulfate is the cardiac conduction system . By blocking sodium channels, quinidine bisulfate slows the conduction of electrical impulses through the heart. This can help to restore normal sinus rhythm and treat conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .
Pharmacokinetics
Quinidine bisulfate has a bioavailability of 70-85% . It is metabolized in the liver, with 50-90% of the drug undergoing metabolism . The elimination half-life of quinidine bisulfate is approximately 6-8 hours . About 20% of the drug is excreted unchanged via the urine .
Result of Action
The primary result of quinidine bisulfate’s action is the restoration of normal sinus rhythm in the heart . It is used to treat atrial fibrillation and flutter, and ventricular arrhythmias . It should be noted that quinidine bisulfate has been associated with an increased risk of mortality due to its side effects .
Action Environment
The action of quinidine bisulfate can be influenced by various environmental factors. For instance, the presence of other medications can affect the drug’s efficacy and stability due to potential drug-drug interactions . Additionally, individual patient factors such as age, liver function, and kidney function can also impact the drug’s action .
Safety and Hazards
Quinidine bisulfate can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also harmful if swallowed, in contact with skin, or if inhaled . It has been associated with side effects such as vision changes, muscle pain, signs of low blood sugar, signs of infection, easy bruising/bleeding, extreme tiredness, signs of liver problems, and aching/swollen joints .
Biochemische Analyse
Biochemical Properties
Quinidine bisulfate plays a significant role in biochemical reactions, particularly in the modulation of ion channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the fast inward sodium current (I_Na), where Quinidine bisulfate blocks these channels in a use-dependent manner . Additionally, it affects the slow inward calcium current (I_Ca) and the delayed potassium rectifier currents (I_Kr and I_Ks) . These interactions are crucial for its antiarrhythmic effects, as they help stabilize the cardiac cell membrane and prevent abnormal electrical activity.
Cellular Effects
Quinidine bisulfate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It prolongs the cardiac action potential, thereby affecting the QT interval on the electrocardiogram (ECG) . This prolongation can lead to changes in cell signaling pathways that regulate heart rhythm. Quinidine bisulfate also impacts gene expression related to ion channel regulation and cellular metabolism, ensuring the proper functioning of cardiac cells .
Molecular Mechanism
The molecular mechanism of Quinidine bisulfate involves its action on ion channels. It primarily inhibits the fast inward sodium current (I_Na), which is essential for the initiation and propagation of action potentials in cardiac cells . Additionally, it blocks the slow inward calcium current (I_Ca) and the delayed potassium rectifier currents (I_Kr and I_Ks), leading to a prolonged action potential duration . These actions help stabilize the cardiac cell membrane and prevent arrhythmias.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinidine bisulfate change over time. It is rapidly absorbed and reaches peak levels within 1 hour when administered in conventional dosage forms . Sustained-release formulations provide a more stable concentration over time, reducing fluctuations in drug levels . Long-term studies have shown that Quinidine bisulfate can maintain its antiarrhythmic effects with consistent dosing, although its stability and degradation can vary depending on storage conditions .
Dosage Effects in Animal Models
The effects of Quinidine bisulfate vary with different dosages in animal models. In dogs, dosages of 5–10 mg/kg intravenously every 6 hours or 6–20 mg/kg orally every 6–8 hours have been used . In horses, a dosage of 22 mg/kg orally every 2 hours is common . Higher doses can lead to toxic effects, including gastrointestinal disturbances and cardiac toxicity . It is essential to monitor dosage carefully to avoid adverse effects.
Metabolic Pathways
Quinidine bisulfate is metabolized primarily in the liver, with the major metabolite being 3-hydroxy-quinidine . This metabolite has a larger volume of distribution and a longer elimination half-life compared to Quinidine bisulfate . The metabolic pathways involve cytochrome P450 enzymes, which facilitate the conversion of Quinidine bisulfate to its metabolites . These pathways are crucial for the drug’s clearance and overall pharmacokinetics.
Transport and Distribution
Quinidine bisulfate is widely distributed in various tissues and has a high protein binding affinity . It is transported within cells and tissues through passive diffusion and active transport mechanisms . The compound’s distribution is influenced by its lipophilicity and the presence of transport proteins that facilitate its movement across cell membranes . This distribution is essential for its therapeutic effects and bioavailability.
Subcellular Localization
The subcellular localization of Quinidine bisulfate is primarily within the cytoplasm and cell membrane . It targets ion channels on the cell membrane, where it exerts its antiarrhythmic effects . Post-translational modifications and targeting signals direct Quinidine bisulfate to specific compartments within the cell, ensuring its proper localization and function . This localization is critical for its ability to modulate ion channel activity and stabilize cardiac cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinidine bisulfate can be synthesized from quinine through a series of chemical reactions. The process typically involves the following steps:
Isolation of Quinine: Quinine is extracted from the bark of the cinchona tree.
Conversion to Quinidine: Quinine is converted to quinidine through a stereochemical inversion process.
Formation of Quinidine Bisulfate: Quinidine is then reacted with sulfuric acid to form quinidine bisulfate.
Industrial Production Methods: In industrial settings, the production of quinidine bisulfate involves large-scale extraction of quinine followed by its conversion to quinidine and subsequent reaction with sulfuric acid. The process is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Quinidine bisulfate undergoes various chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Quinidine can be reduced to form dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine.
Substitution: Various substituted quinidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Quinine: A diastereomer of quinidine, primarily used as an antimalarial agent.
Procainamide: Another class IA antiarrhythmic agent with similar electrophysiological effects.
Disopyramide: A class IA antiarrhythmic agent with similar uses but different side effect profiles.
Uniqueness: Quinidine bisulfate is unique due to its dual role as an antiarrhythmic and antimalarial agent. Its ability to prolong the action potential duration and QT interval makes it particularly effective in treating specific types of arrhythmias. Additionally, its stereochemical relationship with quinine provides insights into the structure-activity relationships of these compounds .
Eigenschaften
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYHKWQPZHDOBW-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020744 | |
| Record name | Quinidine bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN EXPERIMENTAL ANIMALS, QUINIDINE HAS VERY SIGNIFICANT ATROPINE LIKE ACTION, BLOCKING EFFECTS OF VAGAL STIMULATION OR OF ACETYLCHOLINE. ... ALSO HAS ALPHA-ADRENERGIC BLOCKING PROPERTIES. THIS CAN CAUSE VASODILATATION &, VIA BARORECEPTORS, ACTIVE SYMPATHETIC EFFERENT ACTIVITY. TOGETHER, CHOLINERGIC BLOCKAGE & INCR BETA-ADRENERGIC ACTIVITY CAUSED BY QUINIDINE CAN INCR SINUS RATE & ENHANCE ATRIOVENTRICULAR NODAL CONDUCTION. /QUINIDINE/, CAN CAUSE SEVERE DEPRESSION OF SINUS NODE IN PATIENTS WITH THE SICK SINUS SYNDROME ... QUINIDINE CAN INCR SINUS RATE BY CHOLINERGIC BLOCKADE OR BY REFLEXLY INCR SYMPATHETIC ACTIVITY. ... THERAPEUTIC CONCN OF QUINIDINE ... DECR FIRING RATE OF CARDIAC PURKINJE FIBERS BY DIRECT ACTION ... DECR SLOPE OF PHASE 4 DEPOLARIZATION AND SHIFTS THRESHOLD VOLTAGE TOWARD ZERO. /QUINIDINE/, ... INCR DIASTOLIC ELECTRICAL CURRENT THRESHOLD IN ATRIAL & VENTRICULAR MUSCLE & IN PURKINJE FIBERS ... ALSO INCR FIBRILLATION THRESHOLD IN ATRIA & VENTRICLES. /QUINIDINE/, REENTRANT ARRYTHMIAS ARE ABOLISHED BY /QUINIDINE/. THEIR EFFECT ON EFFECTIVE REFRACTORY PERIOD, RESPONSIVENESS, & CONDUCTION. FOR EXAMPLE, WHEN VENTRICULAR PREMATURE DEPOLARIZATIONS ARE CAUSED BY REENTRY IN LOOPS OF PURKINJE FIBERS, ONE WAY BLOCK CAN BE CONVERTED TO TWO WAY BLOCK, THUS MAKING REENTRY IMPOSSIBLE. /QUINIDINE/, For more Mechanism of Action (Complete) data for QUINIDINE SULFATE (9 total), please visit the HSDB record page. | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |
CAS No. |
747-45-5, 50-54-4 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=747-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine bisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinidine bisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinidine hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE BISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K043Q65TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINIDINE SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


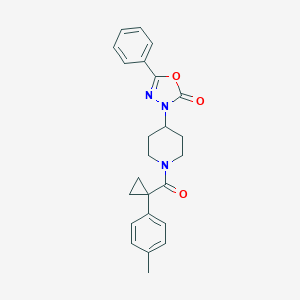







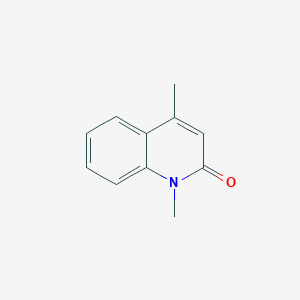
![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

